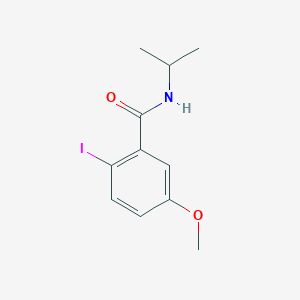

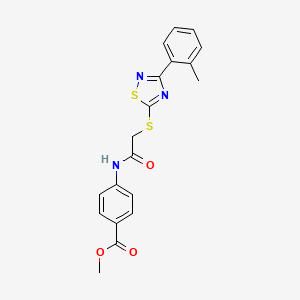

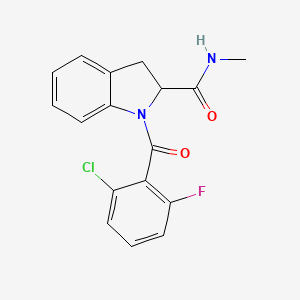

![molecular formula C18H20N4O B2533108 11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 1005673-50-6](/img/structure/B2533108.png)

11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a novel pyrazolodibenzo[1,4]diazepine, which is a class of compounds that have been synthesized with good overall yields and show structural similarity to biologically relevant compounds such as rimonabant or celecoxib. These compounds are of interest due to their potential pharmacological activities .

Synthesis Analysis

The synthesis of these pyrazolodibenzo[1,4]diazepines involves a tandem sequence amine-exchange/heterocyclization starting from readily available enaminones and arylhydrazines. The key step in this efficient methodology is the C(aryl)-N bond construction, which is accomplished by a palladium-catalyzed intramolecular N-arylation reaction. This reaction has been conducted in both homogeneous and polymer-supported versions, with the scope of the reaction protocols and recycling of the heterogeneous catalyst also being examined .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been corroborated by various spectroscopic methods. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (MS). These techniques ensure the accurate determination of the molecular structure of the final products .

Chemical Reactions Analysis

The synthesized dibenzo[1,4]diazepin-1-ones have been found to exhibit interesting chemical properties, such as luminescence, complex formation, and redox behavior. Specifically, one derivative, the 11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, has been identified as an effective and selective fluorescent chemosensor for Cd2+ cations, demonstrating the potential utility of these compounds in chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the dibenzo[1,4]diazepin-1-ones are influenced by their molecular structure. The presence of various substituents on the phenyl ring, such as methoxy groups, can affect the overall properties of the compounds. These properties are crucial for their potential biological and pharmacological activities, which may include anticonvulsant and schizophrenia treatment in the central nervous system (CNS). The final products of the synthesis have been obtained through condensation and cyclization reactions, and their structures have been confirmed through comprehensive spectroscopic analysis .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed efficient synthesis methodologies for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the compound of interest. These methods involve dehydrative cyclization and condensation reactions to yield compounds with potential pharmacological activities. For instance, Matsuo et al. (1985, 1986) synthesized 11-substituted derivatives through cyclization of acylaminoanilino compounds, highlighting moderate analgesic activity for some derivatives (Matsuo et al., 1985), (Matsuo et al., 1986).

Potential Pharmacological Applications

Several studies have investigated the pharmacological potentials of dibenzo[b,e][1,4]diazepin-1-one derivatives. Cortés et al. (2004, 2007) developed novel derivatives with possible activities in the central nervous system, including anticonvulsant and schizophrenia treatment potentials (Cortés et al., 2004), (Cortés et al., 2007).

Chemosensors for Metal Cations

The derivatives have also been explored as fluorescent chemosensors for metal cations, showcasing selectivity and effectiveness, particularly for Cd2+ ions, as demonstrated by Tolpygin et al. (2012) (Tolpygin et al., 2012).

Novel Polycyclic Systems

Research by Ukhin et al. (2011) led to the development of a novel fused pentacyclic system containing the 1,4-benzodiazepine fragment, which could open avenues for further chemical and pharmacological studies (Ukhin et al., 2011).

Corrosion Inhibition

Laabaissi et al. (2021) investigated two organic compounds based on benzodiazepine derivatives for their anti-corrosion properties on mild steel in acidic media. Their findings suggest these compounds act as efficient corrosion inhibitors, potentially offering a protective layer on metal surfaces (Laabaissi et al., 2021).

Mechanism of Action

Target of action

Compounds containing the 1,5-dimethyl-1H-pyrazol-4-yl moiety have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the other functional groups present in the compound.

Mode of action

The interaction of these compounds with their targets can lead to changes in the target’s activity, which can have downstream effects on cellular processes . The exact mode of action would depend on the specific target and the compound’s structure.

Biochemical pathways

These compounds can affect various biochemical pathways depending on their specific targets. For example, they could inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed and distributed in the body, how they are metabolized, and how they are excreted .

Result of action

The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. They could lead to changes in cell signaling, gene expression, or metabolic activity .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

properties

IUPAC Name |

6-(1,5-dimethylpyrazol-4-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-11-12(10-19-22(11)2)18-17-15(8-5-9-16(17)23)20-13-6-3-4-7-14(13)21-18/h3-4,6-7,10,18,20-21H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKKZCLGRIRINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

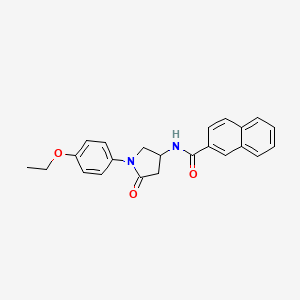

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)

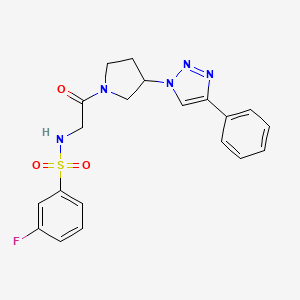

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)

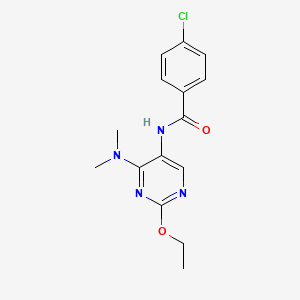

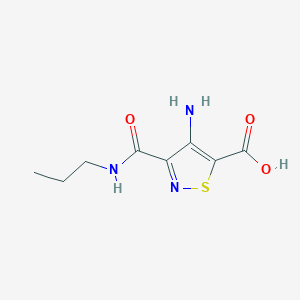

![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)